6-Hydrazinyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-10-6-2-1-5-4-9-11-7(5)3-6/h1-4,10H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEUOXVBPTOLXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717368 | |

| Record name | 6-Hydrazinyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72372-66-8 | |

| Record name | 6-Hydrazinyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydrazinyl-1H-indazole: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Hydrazinyl-1H-indazole, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, structural features, synthesis, and reactivity, with a focus on its application in the development of targeted therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurrence in a multitude of biologically active compounds, including several FDA-approved drugs.[2] The unique electronic and structural characteristics of the indazole core allow it to participate in key binding interactions with a variety of biological targets.

This compound, in particular, serves as a crucial synthon, offering a reactive handle for the construction of more complex molecular architectures. The presence of the hydrazinyl (-NHNH2) group at the 6-position provides a nucleophilic center ripe for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

Molecular Structure and Chemical Properties

The fundamental characteristics of this compound are pivotal to understanding its reactivity and handling. While experimental data for the free base is limited in publicly available literature, properties are often reported for its more stable salt forms, such as the hydrochloride or tetrahydrochloride salts.[3][4]

Structural Analysis

This compound consists of a bicyclic indazole core with a hydrazinyl substituent at the C6 position. The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[5] The precise bond angles and lengths will be influenced by the electronic effects of the hydrazinyl group and the overall crystalline packing in the solid state.

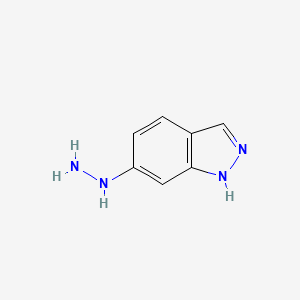

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common salt forms is provided in the table below.

| Property | This compound | This compound hydrochloride | This compound tetrahydrochloride |

| CAS Number | 72372-66-8[6] | 2089319-31-1[3] | 1266362-60-0[4] |

| Molecular Formula | C₇H₈N₄[6] | C₇H₉ClN₄[3] | C₇H₁₂Cl₄N₄[4] |

| Molecular Weight | 148.17 g/mol [6] | 184.63 g/mol [3] | 294.01 g/mol [4] |

| Appearance | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Spectral Data

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the hydrazinyl group and the pyrazole moiety. The protons of the hydrazinyl group and the N-H of the indazole ring would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons would be in the typical downfield region, with the carbon attached to the hydrazinyl group showing a characteristic shift.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the indazole and hydrazinyl groups, C=C and C=N stretching of the aromatic rings, and N-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from a readily available starting material, 6-nitro-1H-indazole. The synthetic sequence involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent reduction to the hydrazine.

Synthetic Pathway

Diagram: Synthetic Pathway to this compound

Caption: General synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 6-Amino-1H-indazole from 6-Nitro-1H-indazole [7]

-

Rationale: The nitro group is a versatile precursor to the amino group. Catalytic hydrogenation is a clean and efficient method for this reduction, typically providing high yields. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

-

Procedure:

-

To a solution of 6-nitro-1H-indazole in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Pd/C.

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield 6-amino-1H-indazole, which can be used in the next step with or without further purification.

-

Step 2: Synthesis of this compound from 6-Amino-1H-indazole (Generalized Procedure)

-

Rationale: The conversion of a primary aromatic amine to a hydrazine is a classic transformation involving the formation of a diazonium salt intermediate, which is then reduced.[8] Sodium nitrite in an acidic medium is the standard reagent for diazotization. The resulting diazonium salt is typically unstable and is used immediately in the next step. A mild reducing agent such as tin(II) chloride is then used to reduce the diazonium salt to the corresponding hydrazine.

-

Procedure:

-

Dissolve 6-amino-1H-indazole in a cold aqueous solution of a strong acid, such as hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, and cool it in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir for a specified time, monitoring for the formation of the product.

-

The reaction is then worked up by basifying the solution to precipitate the product, followed by extraction with a suitable organic solvent.

-

The organic extracts are dried and concentrated to yield crude this compound, which may be purified by crystallization or chromatography.

-

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the terminal amino group of the hydrazinyl moiety. This makes it an excellent partner in a variety of condensation and cyclization reactions.

-

Cyclocondensation Reactions: It readily reacts with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other bifunctional electrophiles to form a variety of heterocyclic systems. For instance, reaction with β-ketoesters can lead to the formation of pyrazole-fused systems.

-

Formation of Hydrazones: The hydrazinyl group can condense with aldehydes and ketones to form the corresponding hydrazones. These hydrazones can be valuable intermediates for further transformations.[2]

-

Acylation and Sulfonylation: The terminal nitrogen of the hydrazinyl group can be readily acylated or sulfonylated using acid chlorides, anhydrides, or sulfonyl chlorides.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of kinase inhibitors.[9] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[10]

Scaffold for Kinase Inhibitors

The indazole core is a well-established scaffold for ATP-competitive kinase inhibitors. The 6-hydrazinyl group provides a convenient attachment point for side chains that can be designed to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Diagram: Role of this compound in Kinase Inhibitor Synthesis

Caption: Synthetic utility in generating kinase inhibitor libraries.

While specific examples detailing the direct use of this compound are often proprietary, the literature is replete with examples of structurally related indazole hydrazines being utilized in the synthesis of potent kinase inhibitors targeting various kinases such as JNK, FGFR, and VEGFR.[10][11]

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems with potential biological activity. For example, its reaction with appropriate reagents can lead to the formation of pyrazolo[4,3-h]quinazolines and pyridazino[4,5-b]indazoles, which are scaffolds of interest in medicinal chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.

-

Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[12]

-

Storage: Due to the potential for oxidation of the hydrazine moiety, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[13] For long-term stability, storage at low temperatures (2-8 °C or -20 °C) is recommended. The compound should be protected from light and moisture.[14]

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis from readily available starting materials and the reactivity of its hydrazinyl group make it an attractive synthon for the construction of diverse molecular libraries. Its primary application lies in the development of kinase inhibitors, where the indazole scaffold has a proven track record of success. As the quest for novel and selective therapeutics continues, the utility of this compound in drug discovery is expected to grow.

References

- AK Scientific, Inc.

- ChemicalBook. 1H-Indazole, 6-hydrazinyl-, hydrochloride (1:1).

- American Elements. This compound tetrahydrochloride | CAS 1266362-60-0.

- ChemicalBook. 6-Aminoindazole synthesis.

- The Royal Society of Chemistry.

- ResearchGate.

- ResearchGate. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.

- ChemShuttle. This compound; CAS No.: 72372-66-8.

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate.

- National Institutes of Health.

- Organic Chemistry Portal.

- National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

- PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- American Elements. This compound tetrahydrochloride.

- MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

- PubMed Central. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.

- Benchchem. Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.

- ElectronicsAndBooks. Organic Preparations and Procedures International Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review.

- MDPI. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme.

- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.

- PubMed Central.

- PubMed.

- ACS Publications.

- Benchchem. stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- PubMed. Synthesis of o-(dimethylamino)aryl ketones, acridones, acridinium salts, and 1H-indazoles by the reaction of hydrazones and arynes.

- National Institutes of Health. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.

- ChemicalBook. 1H-Indazole, 6-hydrazinyl-, hydrochloride (1:1).

- ResearchGate. 6-(Pyrazol-1-yl)

Sources

- 1. Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. digibuo.uniovi.es [digibuo.uniovi.es]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Hydrazinyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Hydrazinyl-1H-indazole, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Compound Identification

This compound is a derivative of indazole, a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. The hydrazinyl (-NHNH2) substituent at the 6-position of the indazole core makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry.

| Identifier | Value | Source |

| IUPAC Name | (1H-Indazol-6-yl)hydrazine | N/A |

| CAS Number | 72372-66-8 | [1] |

| Molecular Formula | C₇H₈N₄ | [1] |

| Molecular Weight | 148.17 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1NN)NN=C2 | N/A |

It is also commercially available as hydrochloride and tetrahydrochloride salts, which can exhibit different solubility profiles and handling characteristics.[2]

| Salt Form | CAS Number | Molecular Formula | Molecular Weight |

| Hydrochloride | 1803600-85-2 | C₇H₉ClN₄ | 184.63 g/mol |

| Tetrahydrochloride | 1266362-60-0 | C₇H₁₂Cl₄N₄ | 294.01 g/mol |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available substituted benzene derivative. A common and reliable route involves the formation of the indazole ring followed by the introduction of the hydrazinyl group. Below is a detailed, field-proven protocol for its synthesis, starting from 6-nitro-1H-indazole.

Synthesis Pathway Overview

Caption: Synthetic pathway for this compound.

Part 1: Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole

Principle: The nitro group at the 6-position of the indazole ring is a strong electron-withdrawing group. It can be readily reduced to a primary amine using standard catalytic hydrogenation conditions. This transformation is generally high-yielding and clean.

Protocol:

-

Reaction Setup: To a solution of 6-nitro-1H-indazole (1 equivalent) in a suitable solvent such as methanol or ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield 6-amino-1H-indazole, which is often a solid.[3]

-

Purification: The crude product is typically of high purity and can be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethanol/water.

Part 2: Conversion of 6-Amino-1H-indazole to this compound

Principle: This conversion is a classic transformation in organic chemistry. The primary aromatic amine is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine.

Protocol:

-

Diazotization:

-

Suspend 6-amino-1H-indazole (1 equivalent) in an aqueous solution of a strong mineral acid, such as hydrochloric acid, at a low temperature (typically 0-5 °C) using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1-1.2 equivalents) in water dropwise, while maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a color change.

-

-

Reduction:

-

In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (typically 2-3 equivalents), in concentrated hydrochloric acid, also cooled in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, again ensuring the temperature remains low.

-

-

Work-up:

-

After the addition is complete, allow the reaction to stir for a specified period at low temperature, and then gradually warm to room temperature.

-

Basify the reaction mixture carefully with a strong base, such as sodium hydroxide, to precipitate the tin salts.

-

The product can then be extracted with a suitable organic solvent, such as ethyl acetate.

-

-

Purification:

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is crucial for its use in further synthetic applications and for regulatory purposes.

Physical Properties

| Property | Value |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Solubility in water is expected to be limited for the free base, but the hydrochloride salts should be more water-soluble. |

| Storage | Store in a cool, dry place, away from light and oxidizing agents.[1] |

Spectroscopic Data (Predicted and Inferred)

While a complete set of publicly available spectra for this compound is limited, we can predict the key spectroscopic features based on the analysis of related indazole derivatives.[4][5]

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the substituents. The proton at position 7 is expected to be a singlet or a narrow doublet, while the protons at positions 4 and 5 will likely be doublets.

-

Indazole N-H Proton: The proton on the pyrazole nitrogen (N1-H) will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm).

-

Hydrazinyl Protons: The protons of the -NHNH₂ group will appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

The spectrum will show seven distinct carbon signals. The carbons of the benzene ring will appear in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the hydrazinyl group (C6) will be influenced by the nitrogen atoms.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹ for the indazole N-H and the hydrazinyl N-H groups.

-

Aromatic C-H Stretching: Aromatic C-H stretching bands will be observed around 3000-3100 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (148.17 m/z).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the hydrazinyl group or cleavage of the pyrazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] Indazole derivatives have been successfully developed into approved drugs for various therapeutic areas, including cancer and nausea.[8]

The this compound moiety serves as a versatile synthon for the construction of more complex indazole-based compounds. The hydrazinyl group can be readily reacted with various electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives, to introduce diverse functionalities. This allows for the rapid generation of libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors in Oncology

A significant area of application for indazole derivatives is in the development of kinase inhibitors for cancer therapy.[9] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can serve as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. The 6-hydrazinyl group provides a convenient handle to introduce pharmacophores that can interact with the ATP-binding site of kinases.

Caption: Workflow for developing kinase inhibitors from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the SDS.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of the hydrazinyl group make it an attractive starting material for drug discovery programs, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and scientists working with this important chemical entity, from its synthesis and characterization to its application in the quest for novel therapeutics.

References

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

PubChem. 1H-Indazole. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

American Chemical Society. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

-

ResearchGate. Interpretation of IR spectrum of compound 1N1a. Available from: [Link]

-

ResearchGate. 13C NMR of indazoles. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Indazole. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

-

American Elements. This compound tetrahydrochloride | CAS 1266362-60-0. Available from: [Link]

-

National Institute of Standards and Technology. 1H-indazole hydrochloride. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Indazole. Available from: [Link]

-

PubMed. Synthesis of indazole motifs and their medicinal importance: an overview. Available from: [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. americanelements.com [americanelements.com]

- 3. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 6-Hydrazinyl-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-Indazole Scaffold and the Synthetic Versatility of the 6-Hydrazinyl Group

The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its rigid bicyclic structure and unique electronic properties allow it to engage with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[6][7]

Substitutions on the indazole ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The C6 position, in particular, has been a focal point for chemical modification to enhance biological efficacy.[6][8] This guide focuses on derivatives stemming from 6-hydrazinyl-1H-indazole . The hydrazinyl moiety (-NHNH₂) at this position is a highly versatile synthetic handle. While not typically a pharmacophore itself, it serves as a crucial intermediate for constructing a variety of derivatives, most notably hydrazones and N-heterocycles like pyrazoles and triazoles. These transformations allow for the exploration of vast chemical space and the development of compounds with tailored biological functions.

This document provides an in-depth exploration of the primary biological activities associated with derivatives of this compound, with a focus on anticancer and kinase inhibitory actions. We will delve into the mechanistic rationale behind these activities and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: From Cytotoxicity to Apoptosis Induction

Derivatives synthesized from this compound, particularly indazol-6-yl hydrazones and related heterocycles, have emerged as a promising class of anticancer agents.[4][9] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.

Mechanistic Insights: Targeting Cell Proliferation and Survival Pathways

The anticancer effects of these derivatives are frequently attributed to their ability to induce cell cycle arrest and apoptosis. For instance, certain 1H-indazole-3-amine derivatives have been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis by modulating the expression of key regulatory proteins like those in the Bcl-2 family.[4] While this specific example is for a 3-amine, the general principle of targeting cell cycle and apoptosis pathways is a common strategy for indazole-based anticancer agents. The derivatives of this compound are designed to interact with specific molecular targets within these pathways.

A plausible mechanism for a hypothetical active derivative could involve the inhibition of a cyclin-dependent kinase (CDK), leading to cell cycle arrest, or the modulation of the p53/MDM2 pathway to promote programmed cell death.[4]

Diagram: General Anticancer Mechanism of Action

Below is a conceptual diagram illustrating how an indazole derivative might interfere with cancer cell signaling to induce apoptosis.

Caption: Conceptual pathway of an indazole derivative.

Experimental Workflow for Anticancer Evaluation

A rigorous, stepwise approach is essential for evaluating the anticancer potential of novel compounds.[7] This workflow progresses from broad cytotoxicity screening to specific mechanistic and in vivo studies.

Diagram: Preclinical Anticancer Drug Discovery Workflow

Caption: Standard workflow for anticancer drug evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[8] The amount of formazan is proportional to the number of living cells.

Causality: This initial screen is critical for identifying compounds that possess cytotoxic or cytostatic effects against cancer cell lines and for determining the concentration range for subsequent, more complex assays. It is a cost-effective method for high-throughput screening.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., K562, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.[4]

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

In vivo models are indispensable for evaluating a drug's therapeutic potential in a complex biological system.[7] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical assessment.[7]

Causality: This step validates the in vitro findings. It assesses the compound's ability to inhibit tumor growth in a living organism, providing preliminary data on efficacy, dosing, and potential toxicity.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of each mouse.[7]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer the test compound and vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 14 days).

-

Monitoring: Measure tumor volume (Volume = 0.5 × length × width²) and body weight every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) percentage and assess for any signs of toxicity (e.g., weight loss, behavioral changes).

Kinase Inhibition: A Primary Mechanism of Action

The indazole scaffold is a well-established "hinge-binding" fragment, making it an ideal core for designing protein kinase inhibitors.[4][6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[6] Therefore, many derivatives of this compound are rationally designed to target specific kinases implicated in tumorigenesis, such as VEGFR, FLT3, or Pim kinases.[6][10][11]

Structure-Activity Relationship (SAR) Insights

SAR studies on indazole derivatives reveal that substitutions at various positions are key to achieving high potency and selectivity. For 6-substituted indazoles, modifications can influence interactions within the ATP-binding pocket of the target kinase. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated, demonstrating that modifications derived from the C6 position are critical for potent inhibitory activity.[11] Similarly, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been reported as potent FGFR inhibitors.[6]

The conversion of the 6-hydrazinyl group into larger, more complex moieties (e.g., pyrazolyl or triazolyl rings) allows for the exploration of deeper pockets within the kinase domain, potentially increasing both potency and selectivity.[12]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes representative IC₅₀ values for various indazole derivatives against different protein kinases, illustrating the potency that can be achieved with this scaffold.

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| 3-(Pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 0.4 | [5] |

| 3-(Pyrazin-2-yl)-1H-indazole derivative | Pim-2 | 1.1 | [5] |

| 3-(Pyrazin-2-yl)-1H-indazole derivative | Pim-3 | 0.4 | [5] |

| 6-Substituted-1H-indazole-3-amine derivative | FGFR1 | 2.9 | [13] |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole deriv. | FLT3 | Nanomolar range | [11] |

Note: The specific derivatives in this table are not directly synthesized from this compound but serve to illustrate the potential of the indazole scaffold as a potent kinase inhibitor.

Antimicrobial and Anti-inflammatory Potential

While anticancer activity is a major focus, the structural motifs derived from this compound also show promise in other therapeutic areas.

-

Antimicrobial Activity: Hydrazones are a well-documented class of compounds with broad-spectrum antimicrobial activity.[14] The imine (-N=CH-) linkage is crucial for this effect. Derivatives such as indazol-6-yl hydrazones could be evaluated against various bacterial and fungal strains.[14] Standard protocols include broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[14]

-

Anti-inflammatory Activity: Indazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines like TNF-α.[5][15] Evaluation protocols often involve in vitro assays measuring the inhibition of protein denaturation or in vivo models like the carrageenan-induced paw edema test.[15]

Conclusion and Future Perspectives

This compound stands out not as a final drug candidate, but as a pivotal building block for generating libraries of diverse and potent therapeutic agents. The derivatives synthesized from this intermediate, particularly hydrazones and N-heterocycles, have demonstrated significant potential as anticancer agents and kinase inhibitors. The synthetic accessibility of the hydrazinyl group allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. Future research should focus on exploring novel heterocyclic systems derived from this intermediate and evaluating them against a broader panel of biological targets to unlock the full therapeutic potential of the C6-substituted indazole scaffold.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 50(39), 5061–5063. [Link]

-

Synthesis of 1H-indazole-derived biologically active compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Different biological activities reported with Indazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Current Development of Pyrazole–Azole Hybrids With Anticancer Potential. (n.d.). Future Medicine. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Mohamed Abdelahi, M. M., El Bakri, Y., Lai, C.-H., Subramani, K., Anouar, E. H., Ahmad, S., Benchidmi, M., Mague, J. T., Popović-Djordjević, J., & Goumri-Said, S. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 338–351. [Link]

-

Mathew, A. J., Baby, B., Jose, C., Jose, M., & Sabu, S. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

-

One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (n.d.). Retrieved January 5, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7293. [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 5, 2026, from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Retrieved January 5, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8083. [Link]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 868-873. [Link]

- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. (n.d.). Google Patents.

-

Im, D., et al. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 472-483. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds [agris.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of new indazole derivatives [air.unimi.it]

A Comprehensive Technical Guide to the 1H-Indazole Core in Drug Discovery

Abstract

The 1H-indazole scaffold is a privileged bicyclic heteroaromatic system that has become a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and electronic properties, particularly its ability to function as a versatile hydrogen bond donor and acceptor, have cemented its role in the design of a wide array of therapeutic agents. This in-depth guide offers a thorough exploration of the 1H-indazole core, covering its fundamental physicochemical characteristics, diverse synthetic methodologies, and broad applications in targeting various disease states. This paper will delve into the structure-activity relationships of key indazole-based drugs, provide detailed experimental protocols for their synthesis and analysis, and present a forward-looking perspective on the future of this significant scaffold in modern drug development. This guide is intended for researchers, scientists, and drug development professionals aiming to harness the full potential of the 1H-indazole core in their therapeutic programs.

Table of Contents

-

Introduction: The Privileged Nature of the 1H-Indazole Core

-

Physicochemical Properties and Pharmacophoric Features

-

Historical Perspective and Rise to Prominence

-

-

Synthetic Strategies for 1H-Indazole Derivatives

-

Classical and Modern Synthetic Routes

-

Detailed Experimental Protocol: Silver(I)-Mediated Synthesis of a 3-Substituted 1H-Indazole

-

-

Therapeutic Applications and Mechanism of Action

-

Oncology: A Major Therapeutic Arena

-

Anti-inflammatory and Analgesic Properties

-

Emerging Therapeutic Areas

-

-

Structure-Activity Relationship (SAR) Studies

-

Key Substitutions and Their Impact on Biological Activity

-

Case Study: Indazole-Based Kinase Inhibitors

-

-

Challenges and Future Directions

-

Overcoming Challenges in Synthesis and Application

-

Future Outlook for the Indazole Scaffold

-

-

References

Introduction: The Privileged Nature of the 1H-Indazole Core

The 1H-indazole, an aromatic heterocyclic compound, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This bicyclic system, formed by the fusion of a benzene ring with a pyrazole ring, offers a unique combination of properties that make it highly valuable for drug design.[2][3]

Physicochemical Properties and Pharmacophoric Features

The 1H-indazole structure possesses distinct tautomeric forms, with the 1H-indazole being more thermodynamically stable than the 2H-indazole.[2][4] This stability is a crucial factor in its prevalence in pharmaceuticals. The scaffold's aromatic nature, with 10 π-electrons, contributes to its overall stability.[1] From a pharmacophoric standpoint, the 1H-indazole core is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets. It can also participate in π-π stacking interactions.[1] These features are critical for the high-affinity binding observed in many indazole-based drugs.

Caption: Workflow for Silver(I)-mediated synthesis of 3-substituted 1H-indazoles.

Detailed Experimental Protocol: Silver(I)-Mediated Synthesis of a 3-Substituted 1H-Indazole

Objective: To synthesize a 3-substituted 1H-indazole via a silver(I)-mediated intramolecular oxidative C-H amination of an arylhydrazone. [5] Materials:

-

Arylhydrazone (1.0 equiv)

-

Silver(I) salt (e.g., AgOAc, 1.1 equiv)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve the arylhydrazone in the chosen solvent in a reaction vessel.

-

Add the silver(I) salt to the solution.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted 1H-indazole.

Self-Validating System: The structure and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanism of Action

The versatility of the 1H-indazole scaffold is demonstrated by its wide range of therapeutic applications. [1][6]

Oncology: A Major Therapeutic Arena

Indazole derivatives have made a significant impact in oncology, primarily as kinase inhibitors. [7][8]Several FDA-approved drugs feature this core structure:

-

Axitinib and Pazopanib are tyrosine kinase inhibitors used in the treatment of renal cell carcinoma. [2][9]* Entrectinib is an inhibitor of TRK, ROS1, and ALK, used for certain solid tumors. [2][9]* Niraparib is a PARP inhibitor for ovarian, fallopian tube, and peritoneal cancer. [2][9] The 1H-indazole-3-amine substructure is a particularly effective hinge-binding fragment in protein kinases, which are key targets in cancer therapy. [10][11]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of indazole derivatives are well-established. [12]Drugs like Benzydamine and Bendazac are used for their anti-inflammatory properties. [2]These compounds often work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. [12]

Emerging Therapeutic Areas

The therapeutic potential of 1H-indazoles extends beyond oncology and inflammation. Research is ongoing into their use as:

-

Antimicrobial and antifungal agents. [1]* Antiviral compounds, including anti-HIV activity. [2]* Agents for neurodegenerative disorders. [6]* Antidiabetic and anti-Parkinson's treatments. [1]

Structure-Activity Relationship (SAR) Studies

The biological activity of 1H-indazole derivatives is highly dependent on the nature and position of their substituents. [13]

Key Substitutions and Their Impact on Biological Activity

SAR studies have revealed that modifications at different positions of the indazole ring can significantly alter a compound's potency and selectivity. [13]For instance, in the context of IDO1 inhibitors, substitutions at the 4- and 6-positions of the 1H-indazole scaffold have been shown to be crucial for inhibitory activity. [2][13]The docking models for these compounds indicate that the 1H-indazole core interacts with the ferrous ion of heme and key hydrophobic pockets of the enzyme. [2][13]

Case Study: Indazole-Based Kinase Inhibitors

In the development of kinase inhibitors, the indazole core often serves as the ATP-competitive scaffold. [14][15]For FGFR inhibitors, the presence of a halogen atom can enhance potency. [16]For GSK-3 inhibitors, a methoxy group at the 5-position of the indazole ring has been found to be important for high potency. [7]The substitution pattern on the indazole ring can also influence isoform selectivity among kinases. [15]

| Drug | Core Structure | Key Substituents | Primary Target(s) | Therapeutic Use |

|---|---|---|---|---|

| Axitinib | 1H-Indazole | Pyridine and sulfonamide moieties | VEGFR | Renal cell carcinoma [9][17] |

| Pazopanib | 1H-Indazole | Pyrimidine and sulfonamide groups | Tyrosine kinases | Renal cell carcinoma [2] |

| Entrectinib | 1H-Indazole | Carboxamide and piperazine groups | TRK, ROS1, ALK | Solid tumors [2][9] |

| Niraparib | 1H-Indazole | Piperidine and carboxamide functionalities | PARP | Ovarian cancer [2][9]|

Challenges and Future Directions

Despite the successes, there are challenges and exciting future prospects for 1H-indazole-based drug discovery.

Overcoming Challenges in Synthesis and Application

One of the ongoing challenges is the development of more sustainable and efficient synthetic routes to indazole derivatives. [1][18]While significant progress has been made, the need for green chemistry approaches remains. [1]In terms of application, drug resistance is a major hurdle, necessitating the design of next-generation inhibitors that can overcome resistance mechanisms. [11]

Future Outlook for the Indazole Scaffold

The future of the 1H-indazole core in drug discovery is bright. The exploration of this scaffold will likely continue to yield novel kinase inhibitors and other therapeutic agents. [7]The unique properties of the indazole ring make it a valuable tool for developing compounds with improved selectivity and pharmacokinetic profiles. [17]Further research into novel indazole derivatives holds the promise of new treatments for a wide range of diseases. [1][19]

Conclusion

The 1H-indazole core has proven to be a highly valuable and versatile scaffold in the field of drug discovery. Its unique physicochemical properties and synthetic accessibility have led to the development of numerous successful therapeutic agents, particularly in the areas of oncology and inflammation. The continued exploration of new synthetic methodologies and the application of rational drug design principles will undoubtedly lead to the discovery of even more innovative and effective indazole-based medicines in the future.

References

- Shaikh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Lee, J., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)

- BenchChem. (2025).

- Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Cano, A. (2022). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.

- Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry.

- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

- Tandon, R., et al. (2021).

- ResearchGate. (2025).

- Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- ResearchGate. (n.d.).

- Di Michele, M., et al. (2016).

- PubChem. (n.d.). 1H-Indazole.

- BLDpharm. (2024).

- BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Tandon, R., et al. (2021).

- Tandon, R., et al. (2021).

- Hsieh, H., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.

- Wang, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.

- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition.

- Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry.

- Semantic Scholar. (2024).

- Semantic Scholar. (2023).

- U.S. Food and Drug Administration. (2025). Novel Drug Approvals for 2025.

- U.S. Food and Drug Administration. (2025). Approved Drug Product List - Orange Book Reference Listed Drugs by ANDA Reference Standard List November 2025.

- Pharma Excipients. (2025).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 17. Indazole Derivatives [bldpharm.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Strategic Deployment of 6-Hydrazinyl-1H-indazole as a Bioisosteric Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the intricate chess game of drug design, the strategic replacement of functional groups—a practice known as bioisosterism—is a key maneuver to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the rising stars in the medicinal chemist's toolkit is the 6-hydrazinyl-1H-indazole scaffold. This guide provides a comprehensive technical overview of this versatile bioisostere, elucidating its strategic value in replacing canonical functional groups like anilines and phenols. We will delve into the synthetic rationale, detailed experimental protocols, and the profound impact of this substitution on pharmacological activity, with a particular focus on the domain of kinase inhibitors. This document is intended to be a practical resource for drug development professionals, offering both foundational knowledge and actionable insights into the application of this compound in contemporary medicinal chemistry.

Introduction: The Principle of Bioisosterism and the Rise of the Indazole Scaffold

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a chemical moiety with another that retains similar physical and chemical properties, thereby eliciting a comparable biological response. The goal is often to mitigate undesirable attributes of a lead compound—such as poor metabolic stability, toxicity, or suboptimal potency—while preserving or enhancing its therapeutic activity.

The indazole ring, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry. It is particularly valued as a bioisostere for the phenol group. Phenols, while being crucial for hydrogen bonding interactions with biological targets, are often susceptible to phase II metabolism, primarily through glucuronidation, leading to rapid clearance and reduced oral bioavailability.[1][2][3] The indazole nucleus can mimic the hydrogen bonding capabilities of a phenol—with the N1-H acting as a hydrogen bond donor and the N2 lone pair as an acceptor—while being significantly more resistant to glucuronidation.[1][2][3] This metabolic stability makes the indazole scaffold an attractive alternative for enhancing the pharmacokinetic profile of drug candidates.[2]

The this compound derivative introduces a further layer of chemical versatility. The hydrazinyl group (-NHNH2) can serve as a bioisosteric replacement for anilines or as a reactive handle for further molecular elaboration, making it a particularly interesting building block in the design of targeted therapies, most notably in the realm of protein kinase inhibitors.

Synthetic Pathways to this compound: A Two-Step Approach

The synthesis of this compound is a well-defined process that typically begins with the commercially available 6-nitro-1H-indazole. The synthetic strategy involves a two-step sequence: reduction of the nitro group to an amine, followed by diazotization and subsequent reduction to the hydrazine.

Step 1: Reduction of 6-Nitro-1H-indazole to 6-Amino-1H-indazole

The initial step is the reduction of the nitro group at the 6-position of the indazole ring to form 6-amino-1H-indazole. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Synthesis of 6-Amino-1H-indazole

-

Materials:

-

6-Nitro-1H-indazole

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a suitable reaction vessel, suspend 6-nitro-1H-indazole (1 equivalent) in methanol.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the starting material).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1 atm, balloon pressure).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a solid. This product is often of sufficient purity for the next step.

-

Step 2: Conversion of 6-Amino-1H-indazole to this compound

The transformation of the 6-amino group to a 6-hydrazinyl group is achieved through a classical diazotization reaction followed by in situ reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

6-Amino-1H-indazole

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Deionized water

-

-

Procedure:

-

Dissolve 6-amino-1H-indazole (1 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated HCl and cool it to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.

-

Allow the reaction mixture to stir for an additional 1-2 hours at low temperature.

-

Collect the precipitate by filtration and wash it with a small amount of cold water.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) and extracted with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic route to this compound.

The this compound Moiety as a Bioisostere in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development. The design of kinase inhibitors often involves targeting the ATP-binding pocket, and specific hydrogen bonding interactions are crucial for achieving high potency and selectivity.

Bioisosteric Replacement of Anilines

Many potent kinase inhibitors feature an aniline or substituted aniline moiety that forms a key hydrogen bond with the hinge region of the kinase's ATP-binding site. However, anilines can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites. The this compound group can serve as an effective bioisostere for an aniline in this context.

The N1-H of the indazole ring can mimic the hydrogen bond donor function of the aniline N-H, while the exocyclic hydrazine can be further functionalized to modulate solubility, cell permeability, and target engagement. This bioisosteric replacement can lead to compounds with improved pharmacokinetic properties and potentially a different selectivity profile across the kinome.

The following diagram illustrates the bioisosteric relationship between an aniline and a this compound moiety in a hypothetical kinase inhibitor.

Caption: Bioisosteric replacement of an aniline with this compound.

Impact on Pharmacological Properties: A Comparative Overview

The strategic substitution of a phenol or aniline with a this compound can lead to significant improvements in the drug-like properties of a molecule. Below is a table summarizing the potential impact of this bioisosteric replacement on key pharmacological parameters, based on the well-documented properties of the indazole scaffold.

| Property | Phenol/Aniline Moiety | This compound Moiety | Rationale for Improvement |

| Metabolic Stability | Prone to glucuronidation (phenol) and oxidation (aniline) | Resistant to glucuronidation | The indazole ring is less susceptible to phase II conjugation enzymes.[1][2][3] |

| Oral Bioavailability | Often limited by first-pass metabolism | Potentially improved | Reduced first-pass metabolism can lead to higher systemic exposure after oral administration. |

| Target Potency | High, due to key H-bond interactions | Maintained or improved | The indazole N1-H can effectively mimic the H-bond donor properties of the phenol or aniline. |

| Aqueous Solubility | Variable | Can be modulated | The hydrazinyl group provides a handle for introducing solubilizing groups. |

| Chemical Tractability | Standard chemistry | Versatile for further derivatization | The hydrazinyl group can be readily converted to a variety of other functional groups. |

Experimental Evaluation of this compound Containing Compounds

The successful implementation of a bioisosteric replacement strategy requires rigorous experimental validation. For kinase inhibitors incorporating the this compound scaffold, a combination of biochemical and cell-based assays is essential to characterize their activity and selectivity.

In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. A common method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

-

Principle: This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal.

-

Procedure:

-

Prepare a dilution series of the this compound containing test compound.

-

In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the enzymatic reaction.

-

Add the test compound at various concentrations to the reaction mixture.

-

Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30 °C).

-

Add a "kinase-glo" reagent that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assays

Cell-based assays are crucial for evaluating the ability of a compound to inhibit cell growth and proliferation in a more physiologically relevant context. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Proliferation Assay

-

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the this compound containing test compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

-

Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

-

A generalized workflow for the evaluation of kinase inhibitors is depicted below.

Caption: Workflow for evaluating kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile tool in the medicinal chemist's arsenal for lead optimization. Its ability to act as a bioisostere for common functional groups like anilines and phenols, coupled with its favorable metabolic properties, makes it an attractive building block for the design of next-generation therapeutics. The synthetic accessibility of this scaffold further enhances its utility in drug discovery programs. As our understanding of the structural requirements for potent and selective kinase inhibition continues to evolve, the strategic application of bioisosteres like this compound will undoubtedly play a pivotal role in the development of safer and more effective targeted therapies. Future research in this area will likely focus on exploring the full potential of the hydrazinyl moiety for further chemical elaboration, leading to the discovery of novel drug candidates with tailored pharmacological profiles.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Hydrazinyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-hydrazinyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a detailed, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the structural elucidation and characterization of this compound and related derivatives. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Introduction and Compound Overview

Indazole and its derivatives are recognized as significant scaffolds in medicinal chemistry, often serving as bioisosteres for indoles. The introduction of a hydrazinyl group at the 6-position of the 1H-indazole core is expected to modulate the electronic properties and biological activity of the parent molecule, making its unambiguous structural characterization a critical step in any research endeavor. This guide will provide a detailed predictive analysis of its key spectroscopic signatures.

Compound: this compound Molecular Formula: C₇H₈N₄ Molecular Weight: 148.17 g/mol CAS Number: 72372-66-8

The structure of this compound, presented below, consists of a bicyclic aromatic indazole core with a hydrazinyl (-NHNH₂) substituent at the C6 position. The presence of multiple nitrogen atoms and exchangeable protons presents interesting features in its spectroscopic analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[1] The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The spectra are predicted based on data from 1H-indazole and related substituted derivatives, with considerations for the electronic effects of the hydrazinyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the indazole N-H proton, and the hydrazinyl protons. The hydrazinyl group is an electron-donating group, which will influence the chemical shifts of the protons on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~12.5 - 13.5 | br s | 1H, N1-H | The indazole N-H proton is typically deshielded and appears as a broad singlet.[2] |

| ~7.8 - 8.0 | s | 1H, H3 | The H3 proton of the indazole ring is expected to be a singlet. |

| ~7.5 - 7.7 | d | 1H, H4 | Coupled to H5, expected to be a doublet. |

| ~6.8 - 7.0 | dd | 1H, H5 | Coupled to H4 and H7, appearing as a doublet of doublets. |

| ~7.0 - 7.2 | d | 1H, H7 | Coupled to H5, expected to be a doublet. |

| ~4.0 - 5.0 | br s | 3H, -NHNH₂ | The protons of the hydrazinyl group are exchangeable and will likely appear as a broad singlet. The exact chemical shift can be highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum